7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
Description
7-Bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core substituted with a bromine atom at position 7, a hydroxyl group at position 5, and a phenylethyl carboxamide moiety at position 2.
Properties
IUPAC Name |
7-bromo-5-oxo-N-(2-phenylethyl)-1H-triazolo[1,5-a]quinazoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O2/c19-12-6-7-14-13(10-12)17(25)21-16-15(22-23-24(14)16)18(26)20-9-8-11-4-2-1-3-5-11/h1-7,10,23H,8-9H2,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAFCWNYADXIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Quinazoline Core Construction: The quinazoline core is often constructed via a condensation reaction between an anthranilic acid derivative and a suitable amine.
Hydroxylation: The hydroxyl group can be introduced via selective oxidation reactions.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinazolinone derivatives.
Reduction: Formation of de-brominated triazoloquinazoline.
Substitution: Formation of substituted triazoloquinazoline derivatives.
Scientific Research Applications
7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Structural Analogues in the Triazoloquinazoline and Triazolopyrimidine Families
The compound shares structural homology with triazoloquinazolines and triazolopyrimidines, which are frequently explored for anticancer, anti-inflammatory, and receptor-modulating activities. Key analogues include:
Triazoloquinazoline Derivatives
- 3-(Benzenesulfonyl)-7-chloro-N-[4-(propan-2-yl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine (): Substitutions: Chlorine at position 7, benzenesulfonyl at position 3. Chlorine at position 7 may reduce metabolic stability compared to bromine .
- 5-[2-(4-Bromo-phenyl)-vinyl-3-diphenylaminomethyl-[1,2,4]triazolo[1,5-c]quinazolin-2-one (K12, ): Substitutions: Bromophenyl vinyl group, diphenylaminomethyl side chain. Functional Impact: Exhibits anti-inflammatory activity (IR and NMR data confirm functional groups).
Triazolopyrimidine Derivatives
7-(3-Bromophenyl)-5-methyl-N-(3-pyridinyl)-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide ():
H11 (4-Bromo-N-((7-(1-methyl-1H-indol-3-yl)-[1,2,3]Triazolo[1,5-a]pyrimidin-5-yl)methyl)aniline) ():
Anticancer Activity
*GP = Growth Percentage at 10⁻⁵ M. Thieno-fused analogs show moderate activity compared to triazoloquinazolines .
Receptor Interactions
- Adenosine/Benzodiazepine Receptor Antagonism: Triazolo[1,5-a]quinazolines (e.g., compound 5 analogs in ) mimic adenine, enabling competitive inhibition of adenylyl cyclase toxins. The hydroxyl and carboxamide groups in the target compound may enhance hydrogen bonding with receptor residues compared to sulfonyl or methoxy substituents .
- Comparison with K12 (): K12’s diphenylaminomethyl group likely targets inflammatory pathways (COX/LOX inhibition), whereas the phenylethyl carboxamide in the target compound may favor kinase or GPCR modulation .
Biological Activity
7-bromo-5-hydroxy-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and structural activity relationships.
Chemical Structure
The compound features a quinazoline core fused with a triazole ring and is substituted with a bromine atom and a phenylethyl group. Its chemical structure can be represented as follows:
Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer and antimicrobial properties. The mechanism of action may involve the inhibition of specific kinases or enzymes that are critical for cell proliferation and survival.
Anticancer Activity
A study demonstrated that quinazoline derivatives can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound showed significant antiproliferative effects against human cancer cell lines such as HepG2 (liver), MGC-803 (stomach), and A549 (lung) cells .
Biological Activity Data Table
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HepG2 | 5.0 | Apoptosis induction |
| Antiproliferative | MGC-803 | 4.0 | Cell cycle arrest at G0/G1 |
| Antiproliferative | A549 | 6.0 | Inhibition of EGFR signaling |
Case Study 1: Anticancer Effects
In a series of experiments, derivatives of quinazoline were synthesized and screened for their anticancer properties. The most effective compound exhibited an IC50 value in the low micromolar range against multiple cancer cell lines. The study highlighted the importance of the phenylethyl substitution in enhancing biological activity .
Case Study 2: Kinase Inhibition
Another study focused on the inhibition of protein kinases by quinazoline derivatives. The results indicated that these compounds could effectively inhibit kinases involved in cancer progression, suggesting that this compound might share similar inhibitory properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the quinazoline and triazole rings can significantly affect biological activity. For example:
- Bromine substitution at position 7 enhances the lipophilicity and cellular uptake.
- Hydroxyl groups at position 5 contribute to increased hydrogen bonding with target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
